![molecular formula C10H13NO B1282353 4-[Ethyl(methyl)amino]benzaldehyde CAS No. 64693-47-6](/img/structure/B1282353.png)

4-[Ethyl(methyl)amino]benzaldehyde

Übersicht

Beschreibung

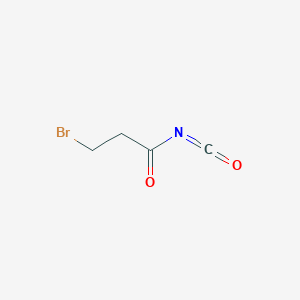

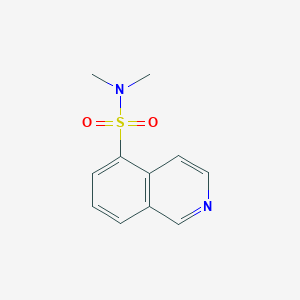

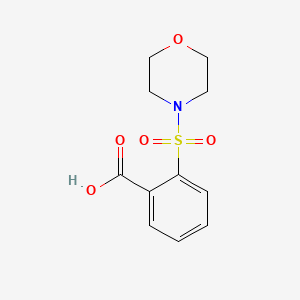

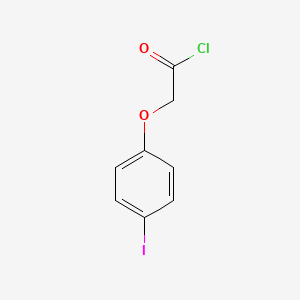

4-[Ethyl(methyl)amino]benzaldehyde is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the field of medicinal chemistry, where it can be used to create compounds with potential anticancer properties or other therapeutic uses. The compound features a benzaldehyde core with an ethyl(methyl)amino group at the para position, which can undergo further chemical transformations.

Synthesis Analysis

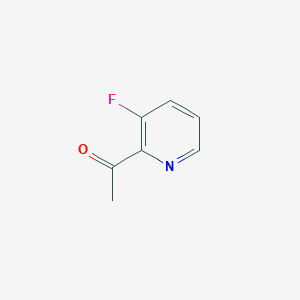

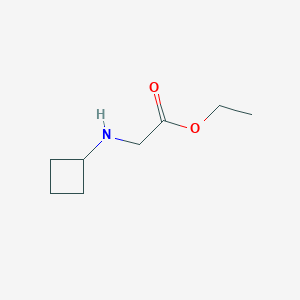

The synthesis of derivatives of 4-[Ethyl(methyl)amino]benzaldehyde has been explored in several studies. For instance, an improved synthesis method for a related compound, 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, was developed as a key intermediate for Rosiglitazone, showcasing the use of 2-(methyl-pyridin-2-yl-amino)-ethanol reacting with 4-fluorobenzaldehyde . Additionally, the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, which shares a similar core structure, was achieved through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions, with a total yield of 59.49% .

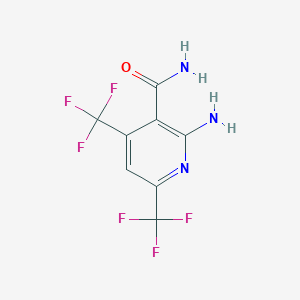

Molecular Structure Analysis

The molecular structure and geometries of related azo-benzoic acids, which are structurally similar to 4-[Ethyl(methyl)amino]benzaldehyde, were optimized using the B3LYP density functional theory method employing the 6-31G(d) basis set. This indicates that computational methods can be used to predict and analyze the molecular structure of such compounds .

Chemical Reactions Analysis

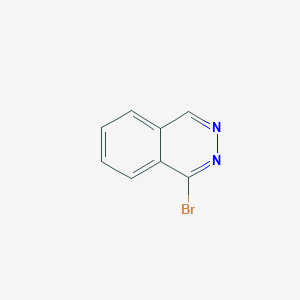

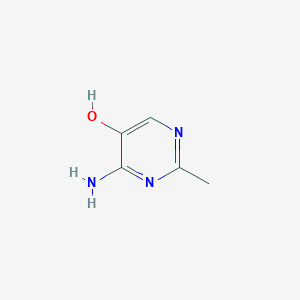

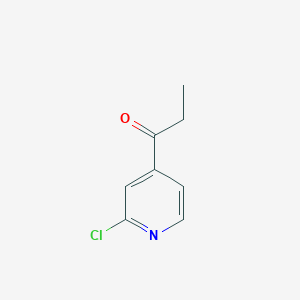

The bromination of 4-diethyl(methyl) amino benzaldehyde was studied, revealing that the methyl or ethyl group was broken down during the reaction. This suggests that the ethyl(methyl)amino group in 4-[Ethyl(methyl)amino]benzaldehyde may be susceptible to halogenation reactions under certain conditions . Furthermore, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-4-pyrimidinones and 4-substituted benzaldehyde, which is structurally related to 4-[Ethyl(methyl)amino]benzaldehyde, was achieved in very good yields, demonstrating the reactivity of the benzaldehyde moiety in heterocyclic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-[Ethyl(methyl)amino]benzaldehyde are not directly reported in the provided papers, the studies on related compounds offer insights into the behavior of similar structures. For example, the azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of the individual equilibria being dependent on the solvent composition and/or pH of the medium . This suggests that 4-[Ethyl(methyl)amino]benzaldehyde may also display solvatochromic properties and tautomerism, which could be relevant for its reactivity and applications in synthesis.

Wissenschaftliche Forschungsanwendungen

Bromination Research

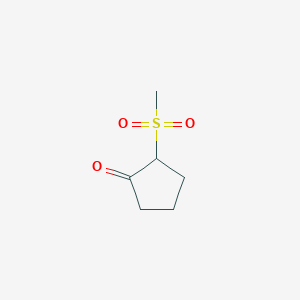

- Bromination Process: Research on the bromination of 4-diethyl(methyl) amino benzaldehyde highlights its potential in chemical synthesis. The study examined the impact of variables like feed ratio, reaction time, temperature, and solvent, using techniques such as NMR, GC-MS, and IR for product characterization (Li Hai-hon, 2014).

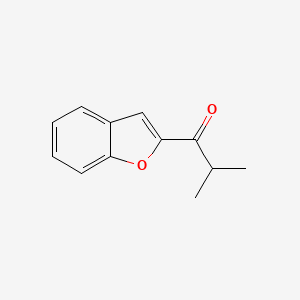

Optical Nonlinear Properties

- Optical Applications: A study on Schiff base compounds derived from ethyl-4-amino benzoate, related to 4-[Ethyl(methyl)amino]benzaldehyde, revealed significant nonlinear optical properties. These properties make them potential candidates for applications like optical limiting (Hasanain A. Abdullmajed et al., 2021).

Enantioselective Synthesis

- Chiral Catalysis: Research on optically active aminonaphthol, obtained by condensing 2-naphthol, benzaldehyde, and (S)-methylbenzylamine (similar to 4-[Ethyl(methyl)amino]benzaldehyde), found its use in catalyzing enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities (D. X. Liu et al., 2001).

Synthesis of Pyrimidine Derivatives

- Pharmaceutical Chemistry: The synthesis of novel pyrimidine derivatives from 4-[Ethyl(methyl)amino]benzaldehyde-related compounds can have implications in pharmaceutical research, as indicated by their structural characterization and potential applications (J. Quiroga et al., 1999).

Hydrogen-Bonded Supramolecular Structures

- Material Science: A study on substituted 4-pyrazolylbenzoates, which can be synthesized using compounds similar to 4-[Ethyl(methyl)amino]benzaldehyde, focused on their hydrogen-bonded supramolecular structures. This research has implications in the field of material science and molecular engineering (J. Portilla et al., 2007).

Synthetic Chemistry

- Alkylation Studies: A study involving alkylation reactions pertinent to 4-[Ethyl(methyl)amino]benzaldehyde sheds light on the synthesis of various organic compounds, crucial for advancing synthetic chemistry (R. Fan & T. Hudlický, 1989).

Schiff Base Compounds

- Biological Activities: Research on Schiff base compounds derived from 4-Amino benzoic acid, which is structurally related to 4-[Ethyl(methyl)amino]benzaldehyde, includes studies on their synthesis, characterization, and biological activities, suggesting potential pharmaceutical applications (V. Tirlapur & Kashinath Noubade, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[ethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGPGMTHIYKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

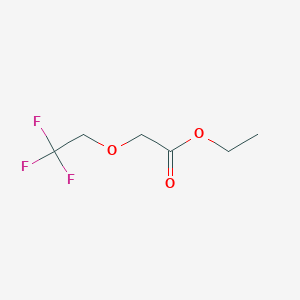

CCN(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539261 | |

| Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Ethyl(methyl)amino]benzaldehyde | |

CAS RN |

64693-47-6 | |

| Record name | 4-(Ethylmethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64693-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)